N-Demethyl Trimebutine-d3 (hydrochloride)
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Overview
Description
N-Demethyl Trimebutine-d3 (hydrochloride): is a deuterated labeled version of N-Demethyl Trimebutine. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used as a tracer for quantitation during the drug development process. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Trimebutine-d3 (hydrochloride) involves the deuteration of N-Demethyl Trimebutine. The process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of N-Demethyl Trimebutine-d3 (hydrochloride) involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl Trimebutine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: N-Demethyl Trimebutine-d3 (hydrochloride) is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterated nature allows for precise quantitation and analysis .
Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Medicine: The compound is used in medical research to develop new drugs and therapies. It aids in the study of drug interactions and the development of safer and more effective medications .
Industry: In the pharmaceutical industry, N-Demethyl Trimebutine-d3 (hydrochloride) is used in the development and testing of new drugs. It helps in ensuring the quality and efficacy of pharmaceutical products .
Mechanism of Action
The mechanism of action of N-Demethyl Trimebutine-d3 (hydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for precise tracking and quantitation of the drug’s behavior in the body. The molecular targets and pathways involved include various enzymes and transporters responsible for drug metabolism and excretion .
Comparison with Similar Compounds
N-Demethyl Trimebutine-d5 (hydrochloride): Another deuterated version with five deuterium atoms.
N-Demethyl Trimebutine: The non-deuterated version of the compound
Uniqueness: N-Demethyl Trimebutine-d3 (hydrochloride) is unique due to its specific deuteration pattern, which provides distinct advantages in pharmacokinetic studies. The presence of three deuterium atoms allows for precise tracking and analysis, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H28ClNO5 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
[2-(methylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i5D3; |
InChI Key |
CTXAQAVYYROYHX-OWKBQAHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)NC)OC.Cl |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
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